

Lambast: A Novel Kinase Inhibitor for Targeted Cancer Therapy

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Compound of Interest

Compound Name: *Lambast*

Cat. No.: *B1674339*

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An In-depth Technical Guide on the Preclinical Research and Discovery of **Lambast**

Audience: Researchers, scientists, and drug development professionals.

Introduction

Lambast is an investigational, orally bioavailable, small-molecule inhibitor of the novel serine/threonine kinase, Kinase-X. Aberrant activation of the Kinase-X signaling pathway has been identified as a key driver in a subset of aggressive solid tumors. This document outlines the foundational preclinical research that describes the discovery, mechanism of action, and initial characterization of **Lambast**. The data presented herein support the continued development of **Lambast** as a potential therapeutic agent.

Quantitative Data Summary

The following tables summarize the key quantitative data from the initial preclinical evaluation of **Lambast**.

Table 1: In Vitro Kinase Inhibitory Activity of **Lambast**

Kinase Target	Lambast IC50 (nM)
Kinase-X	2.5
Kinase-A	150.2
Kinase-B	325.8
Kinase-C	>1000
Kinase-D	875.1

Data represent the mean of three independent experiments.

Table 2: Cellular Activity of **Lambast** in Cancer Cell Lines

Cell Line	Kinase-X Status	Lambast EC50 (nM)
Tumor-1	Mutated/Active	10.2
Tumor-2	Mutated/Active	15.8
Normal-1	Wild-Type	>5000
Normal-2	Wild-Type	>5000

EC50 values were determined after 72 hours of continuous exposure to **Lambast**.

Table 3: Murine Pharmacokinetic Profile of **Lambast**

Parameter	Value (Oral Administration, 10 mg/kg)
Cmax (ng/mL)	1250
Tmax (h)	2
AUC (0-24h) (ng·h/mL)	9800
Bioavailability (%)	45

Pharmacokinetic parameters were determined in male BALB/c mice.

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

1. In Vitro Kinase Assay

- Objective: To determine the half-maximal inhibitory concentration (IC50) of **Lambast** against a panel of recombinant kinases.
- Procedure:
 - Recombinant human kinases were incubated with varying concentrations of **Lambast** (0.1 nM to 10 μ M) in a kinase buffer containing 20 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, and 0.01% Brij-35.
 - The kinase reaction was initiated by the addition of 10 μ M ATP and a specific peptide substrate for each kinase.
 - The reaction mixture was incubated for 60 minutes at 30°C.
 - The reaction was terminated, and the amount of phosphorylated substrate was quantified using a luminescence-based assay that measures the amount of ATP remaining in the well.
 - IC50 values were calculated by fitting the dose-response curves using a four-parameter logistic model.

2. Cell Viability (MTT) Assay

- Objective: To determine the half-maximal effective concentration (EC50) of **Lambast** on the viability of cancer and normal cell lines.
- Procedure:
 - Cells were seeded in 96-well plates at a density of 5,000 cells per well and allowed to adhere overnight.

- The following day, cells were treated with a serial dilution of **Lambast** (0.1 nM to 10 μ M) for 72 hours.
- After the incubation period, 20 μ L of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution was added to each well and incubated for 4 hours at 37°C.
- The medium was then removed, and 150 μ L of DMSO was added to dissolve the formazan crystals.
- The absorbance was measured at 570 nm using a microplate reader.
- EC50 values were determined from the dose-response curves.

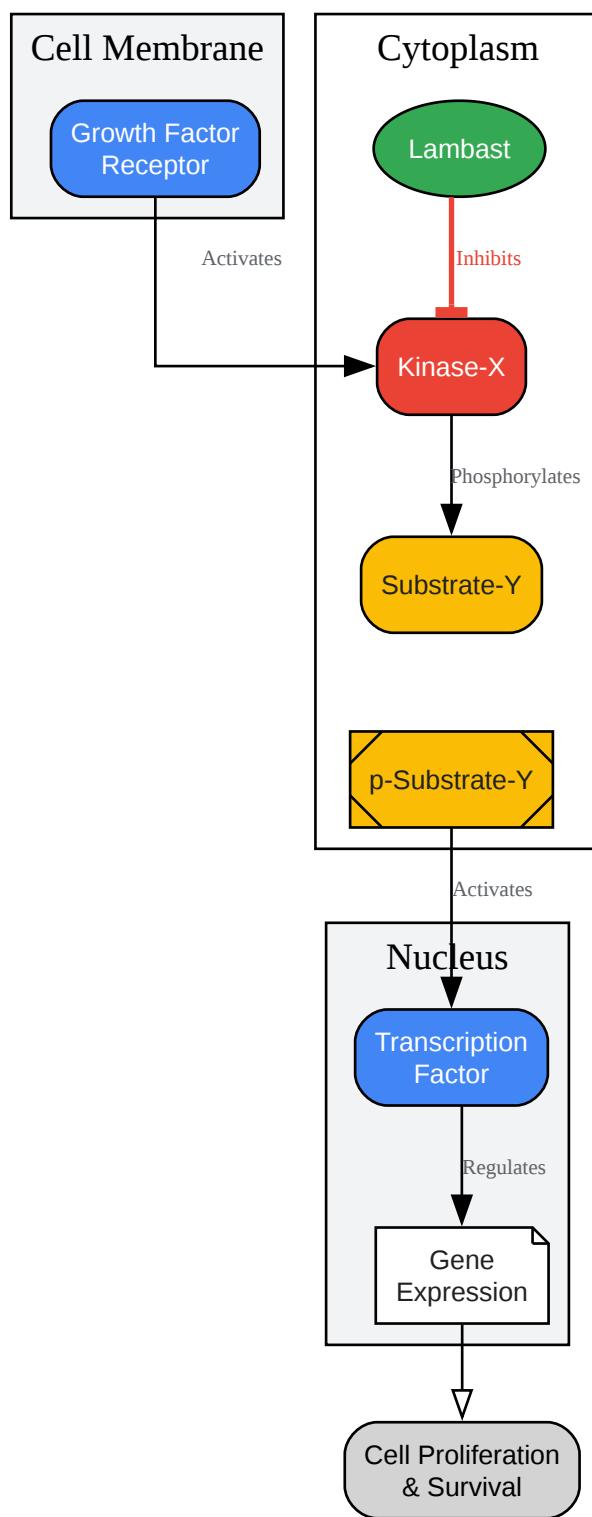
3. Western Blot Analysis

- Objective: To assess the effect of **Lambast** on the phosphorylation of downstream targets of Kinase-X.
- Procedure:
 - Tumor-1 cells were treated with either DMSO (vehicle control) or **Lambast** (100 nM) for 2 hours.
 - Cells were lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.
 - Protein concentration was determined using a BCA protein assay.
 - Equal amounts of protein (20 μ g) were separated by SDS-PAGE and transferred to a PVDF membrane.
 - The membrane was blocked with 5% non-fat milk in TBST and then incubated overnight at 4°C with primary antibodies against phospho-Substrate-Y (a known downstream target of Kinase-X) and total Substrate-Y.
 - After washing, the membrane was incubated with HRP-conjugated secondary antibodies for 1 hour at room temperature.

- The protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.

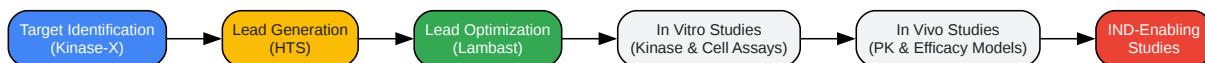
Visualizations

Signaling Pathway and Mechanism of Action

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Caption: The **Lambast** signaling pathway, illustrating the inhibition of Kinase-X.

Lambast Preclinical Development Workflow



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Caption: A simplified workflow of the preclinical development of **Lambast**.

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